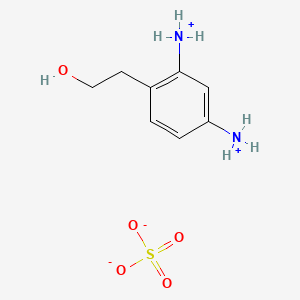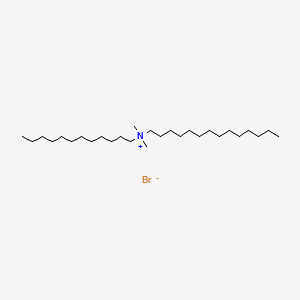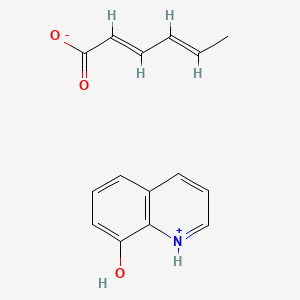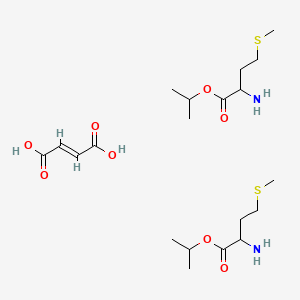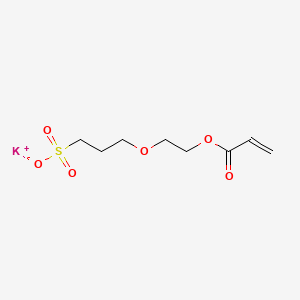
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate is a chemical compound with the molecular formula C8H13KO6S and a molecular weight of 276.35 g/mol . It is known for its unique structure, which includes an acrylate group and a sulphonate group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(3-sulphonatopropoxy)ethyl acrylate typically involves the reaction of 2-(3-sulphonatopropoxy)ethanol with acryloyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group can participate in polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of sulphone derivatives.
Reduction: Reducing agents such as sodium borohydride can reduce the acrylate group to form corresponding alcohols.
Major Products Formed
Polymers: Through polymerization, this compound can form polymers with applications in coatings, adhesives, and biomedical materials.
Sulphone Derivatives:
Scientific Research Applications
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Biology: The compound can be used in the development of biomaterials for tissue engineering and drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Potassium 2-(3-sulphonatopropoxy)ethyl acrylate involves its interaction with various molecular targets and pathways:
Polymerization: The acrylate group undergoes free radical polymerization, forming polymers with unique mechanical and chemical properties.
Biological Interactions: The sulphonate group can interact with biological molecules, enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Potassium 2-(3-sulphonatopropoxy)ethyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
Sodium 2-(3-sulphonatopropoxy)ethyl acrylate: Similar but with sodium instead of potassium as the counterion.
Uniqueness
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate is unique due to its combination of an acrylate group and a sulphonate group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific solubility, reactivity, and polymerization characteristics .
Properties
CAS No. |
93841-08-8 |
|---|---|
Molecular Formula |
C8H13KO6S |
Molecular Weight |
276.35 g/mol |
IUPAC Name |
potassium;3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonate |
InChI |
InChI=1S/C8H14O6S.K/c1-2-8(9)14-6-5-13-4-3-7-15(10,11)12;/h2H,1,3-7H2,(H,10,11,12);/q;+1/p-1 |
InChI Key |
JCBZJHANNRVJQV-UHFFFAOYSA-M |
Canonical SMILES |
C=CC(=O)OCCOCCCS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


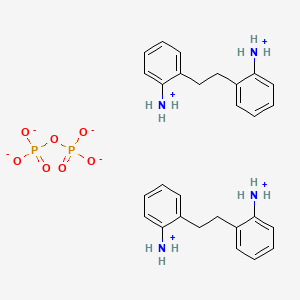
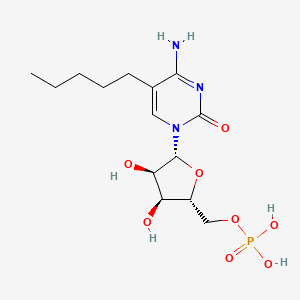
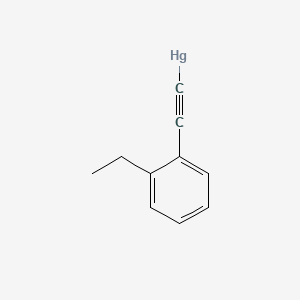
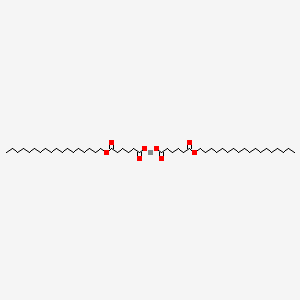
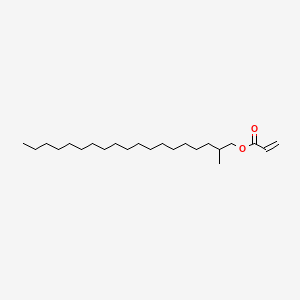

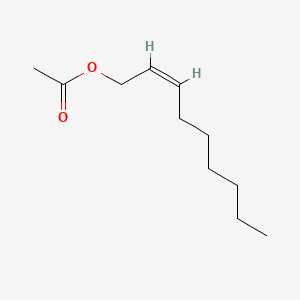
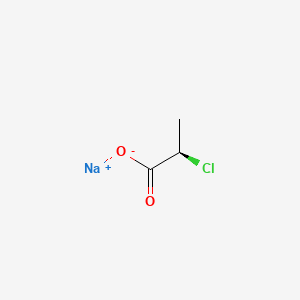
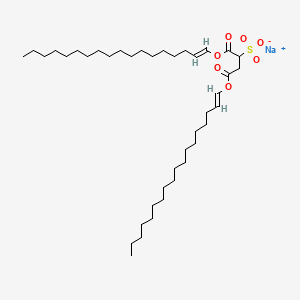
![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
